1-Phenylcyclohexylamine hydrochloride
Overview
Description
1-Phenylcyclohexylamine hydrochloride belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is a DEA Schedule II controlled substance, indicating that it has a high potential for abuse which may lead to severe psychological or physical dependence .
Molecular Structure Analysis
The molecular formula of 1-Phenylcyclohexylamine hydrochloride is C12H18ClN . It has an average mass of 211.731 Da and a monoisotopic mass of 211.112778 Da .
Chemical Reactions Analysis
Analytical characterizations of arylcyclohexylamines and their primary 1-phenylcyclohexanamine intermediates include gas chromatography ion trap electron- and chemical ionization and high resolution mass spectrometry, liquid chromatography electrospray hybrid triple-quadrupole linear ion trap tandem mass spectrometry, infrared, diode array detection and 1 H and 13 C nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Anesthetic Applications : 1-Phenylcyclohexylamine hydrochloride has been studied for its potential as an intravenously administered anesthetic, combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression. Phencyclidine hydrochloride, a related compound, served as a prototype for this research (Corssen & Domino, 1966).
Neuropharmacological Research : It serves as a structural template for neuropharmacological research, with its analogues like ketamine and PCP (1-(1-phenylcyclohexyl)piperidine) playing a significant role. The emergence of PCP analogues in recent times necessitates monitoring strategies for harm reduction (Wallach et al., 2014).
Synthesis for CNS Depressants : Various 1-arylcyclohexylamines, including 1-phenylcyclohexylamine, have been synthesized and evaluated as central nervous system depressants. This research has contributed to understanding the pharmacological properties of these compounds (Maddox et al., 1965).
Metabolism and Detection Studies : Studies have identified metabolites of phencyclidine, such as 1-phenylcyclohexylamine, in biological samples, aiding in the understanding of its metabolism and the development of detection methods (Wong & Biemann, 1975).
Anticonvulsant Activities : Analogues of 1-phenylcyclohexylamine have been examined for their anticonvulsant activities, providing insights into the development of potential new treatments for seizures (Thurkauf et al., 1990).
Identification in Forensic Analysis : It has been identified in forensic analyses, particularly in the context of psychoactive substances encountered as new psychoactive substances (NPS) or 'research chemicals' (Bailey & Legault, 1979).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQRMCRVQVUGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2201-24-3 (Parent) | |
Record name | 1-Phenylcyclohexylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048901 | |
Record name | 1-Phenylcyclohexylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclohexylamine hydrochloride | |
CAS RN |
1934-71-0 | |
Record name | Cyclohexanamine, 1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1934-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohexylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1934-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1934-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenylcyclohexylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X27KVG5W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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